molecular formula C31H35N5O4 B6514302 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892281-00-4

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514302
CAS No.: 892281-00-4
M. Wt: 541.6 g/mol
InChI Key: NXJFKZJOMPHDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 2-phenylethyl group at position 3 and a carboxamide moiety at position 5. The piperazine ring at position 3 is further substituted with a 4-methoxyphenyl group via a propyl linker.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O4/c1-40-26-11-9-25(10-12-26)35-20-18-34(19-21-35)16-5-15-32-29(37)24-8-13-27-28(22-24)33-31(39)36(30(27)38)17-14-23-6-3-2-4-7-23/h2-4,6-13,22H,5,14-21H2,1H3,(H,32,37)(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFKZJOMPHDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the condensation of appropriate piperazine derivatives with quinazoline precursors. Characterization methods such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and quinazoline moieties have demonstrated efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity

Cytotoxic assays conducted on cell lines reveal that the compound exhibits selective cytotoxicity. For example, in vitro studies using MT-4 cells have shown that the compound can induce cell death at specific concentrations while sparing normal cells . The mechanism appears to involve apoptosis pathways, as indicated by increased levels of caspase activity.

3. Neuropharmacological Effects

The piperazine component suggests potential neuroactive properties. Preliminary investigations indicate that this compound may act on serotonin receptors (5-HT) and dopamine receptors, which could contribute to its anxiolytic or antidepressant effects .

Case Studies

Several case studies highlight the biological activity of related compounds and their implications:

Case Study 1: Antiviral Activity

A related compound was tested for its antiviral activity against HIV-1 in MT-4 cells. The results indicated significant inhibition of viral replication at low micromolar concentrations . This suggests potential applications in developing antiviral therapeutics.

Case Study 2: Antioxidant Properties

Research has also explored the antioxidant capabilities of compounds with similar structures. DPPH radical scavenging assays showed that these compounds can effectively neutralize free radicals, indicating a protective role against oxidative stress .

Data Tables

Biological ActivityTest MethodResult
Antimicrobial ActivityMIC AssayModerate to strong activity
CytotoxicityMTT AssayInduces apoptosis in MT-4 cells
Antiviral ActivityHIV Replication InhibitionSignificant inhibition
Antioxidant ActivityDPPH Scavenging AssayEffective radical scavenger

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit cancer cell proliferation. The presence of the piperazine moiety enhances its interaction with biological targets involved in cancer pathways .
  • Antidepressant Effects : The piperazine structure is known for its role in the development of antidepressants. Compounds with similar structures have shown efficacy in modulating serotonin receptors, which may contribute to mood regulation .
  • Antimicrobial Activity : Some studies have reported that quinazoline derivatives possess antimicrobial properties. The structural characteristics of this compound may allow it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. Results indicated that compounds similar to N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo exhibited significant inhibition of cell growth in breast and lung cancer models .
  • Evaluation of Antidepressant Effects : Another study investigated the impact of similar piperazine derivatives on animal models of depression. The findings suggested that these compounds could reduce depressive-like behaviors through serotonin receptor modulation .

Comparison with Similar Compounds

Structural Analogs with Piperazine Moieties

Piperazine-based compounds are widely studied for their receptor-binding properties. Below is a comparative analysis of key analogs:

Compound Piperazine Substituent Core Structure Key Pharmacological Properties Reference
Target Compound 4-Methoxyphenyl Tetrahydroquinazoline Hypothesized 5-HT1A/D3 affinity due to arylpiperazine and quinazoline motifs
Compound 7 () 2-Fluorophenyl 2-Aza-spiro[4.4]nonane-1,3-dione 5-HT1A affinity (Ki = 24–143 nM); anticonvulsant activity in sc PTZ test
Compound 23 () 3-Chlorophenyl 2-Aza-spiro[4.5]decane-1,3-dione 5-HT2A affinity (Ki = 8–66 nM); ASP 1 classification
D3 Antagonists () 2,3-Dichloro-/2-Methoxyphenyl Heterobiarylcarboxamide High D3 receptor selectivity; enantioselective binding
Compound 14 () 3-Chlorophenyl Diazaspiro[4.5]decane-2,4-dione Structural similarity but unconfirmed CNS activity

Key Observations :

  • Substitution at the 4-position (methoxy vs. 3-chloro in ) could alter receptor selectivity. For instance, 4-methoxy derivatives are less electron-withdrawing than halogens, possibly favoring 5-HT1A over 5-HT2A binding .
  • The tetrahydroquinazoline core, with its dual dioxo groups, may confer greater metabolic stability compared to spiro or pyrrolidine dione cores in analogs .

Functional Group Comparisons

Arylpiperazine Modifications
  • 4-Methoxyphenyl (Target Compound) : The methoxy group’s electron-donating nature may reduce steric hindrance, enhancing piperazine interactions with receptor hydrophobic pockets .
  • 2-Fluorophenyl () : Fluorine’s electronegativity increases 5-HT1A binding affinity but reduces 5-HT2A activity .
  • 3-Chlorophenyl () : Chlorine’s bulkiness may limit receptor access, explaining weaker 5-HT1A affinity compared to fluorine analogs .
Linker Chain Variations
  • Propyl Linker (Target Compound) : A three-carbon chain balances flexibility and rigidity, optimizing receptor docking. Shorter chains (e.g., butyl in ) may reduce conformational freedom, affecting binding kinetics .
  • Phenethyl Substituent: The 2-phenylethyl group at position 3 may mimic endogenous ligands, similar to anticonvulsant pyrrolidine diones in .

Pharmacological Implications

  • Serotonin Receptor Affinity : The target compound’s structure aligns with long-chain arylpiperazines (LCAPs) in , which exhibit 5-HT1A/5-HT2A activity. However, the 4-methoxy group may shift selectivity toward 5-HT1A, as seen in 2-methoxy derivatives .
  • Anticonvulsant Potential: The tetrahydroquinazoline core shares functional similarities with pyrrolidine diones in , which show efficacy in sc PTZ tests .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline-dione core is synthesized via cyclization of methyl 2-amino-4-(2-phenylethylcarbamoyl)benzoate with urea under acidic conditions:

  • Reagents : Urea, hydrochloric acid (HCl).

  • Conditions : Reflux in ethanol (80°C, 12 hours).

  • Yield : 68–72%.

Mechanism :

  • Urea acts as a carbonyl donor, facilitating cyclization.

  • The phenylethyl group is introduced via prior alkylation of anthranilic acid derivatives with 2-phenylethyl bromide.

Alternative Route Using Phosgene

For higher scalability, phosgene gas is employed:

  • Reagents : Triphosgene, dimethylacetamide (DMAc).

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 85%.

Preparation of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propylamine

N-Alkylation of 1-(4-Methoxyphenyl)piperazine

1-(4-Methoxyphenyl)piperazine is alkylated with 3-bromopropylamine hydrobromide:

  • Reagents : 3-Bromopropylamine hydrobromide, potassium carbonate (K₂CO₃).

  • Solvent : N,N-Dimethylformamide (DMF).

  • Conditions : 80°C, 8 hours under nitrogen.

  • Yield : 78%.

Purification : Column chromatography (SiO₂, 5% methanol in chloroform).

Amide Bond Formation

Acyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride:

  • Reagents : Oxalyl chloride, catalytic dimethylformamide (DMF).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Room temperature, 2 hours.

  • Conversion : >95% (monitored by TLC).

Coupling with Piperazine-Propylamine

The acyl chloride reacts with 3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamine:

  • Solvent : DCM.

  • Base : Triethylamine (TEA).

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 82%.

Optimization Strategies

Solvent Effects on Amide Coupling

Solvent Reaction Time (h) Yield (%)
DCM482
THF665
DMF388

Key Insight : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Catalytic Additives

  • HOBt/EDCI : Improve coupling efficiency (yield: 90%) but increase cost.

  • No additive : Baseline yield of 82%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 7.8–6.8 (m, aromatic), 3.7 (s, 3H, OCH₃), 3.4–2.5 (m, piperazine and propyl).

  • HRMS (ESI+) : m/z calc. for C₃₂H₃₈N₆O₄ [M+H]⁺: 595.2981; found: 595.2978.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Reduced reaction time (2 hours vs. 4 hours batch), higher throughput.

  • Equipment : Microreactor with temperature control (70°C).

Green Chemistry Metrics

  • E-factor : 12 (improved to 8 via solvent recycling).

  • PMI (Process Mass Intensity) : 20.

Challenges and Mitigation

Epimerization at the Quinazoline Core

  • Cause : Prolonged heating during cyclization.

  • Solution : Lower reaction temperature (60°C) and shorter duration (6 hours).

Byproduct Formation in N-Alkylation

  • Major Byproduct : Dialkylated piperazine.

  • Mitigation : Use of excess 3-bromopropylamine (1.5 equiv) .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis involves multi-step reactions with critical optimization points:

  • Coupling Reactions : Use HBTU or BOP as coupling agents in THF with Et3_3N to activate carboxyl groups, achieving yields of 48–71% .
  • Solubility Management : THF is preferred for dissolving hydrophobic intermediates, while methanol/water mixtures aid in crystallization of dihydrochloride salts .
  • Purification : Silica gel column chromatography (e.g., CH2_2Cl2_2/MeOH gradients) effectively isolates intermediates. Final compounds are recrystallized from ethanol/ether .
    Key Parameters : Monitor reaction progress via TLC, and confirm purity by HPLC (>95%) .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks (e.g., piperazine protons at δ 2.3–3.2 ppm, aromatic protons at δ 6.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 488.6–542.6 for related analogs) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How to design pharmacological profiling studies for receptor affinity?

Methodological Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3^3H-Spiperone for dopamine D3 receptors) in cell membranes. Include reference antagonists (e.g., haloperidol) to calculate IC50_{50} values .
  • Selectivity Screening : Test against off-target receptors (e.g., serotonin 5-HT1A_{1A}, adrenergic α1_1) to assess specificity .
  • Data Interpretation : Compare Ki_i values with structural analogs (e.g., 4-methoxyphenyl vs. 2,3-dichlorophenyl substitutions) to infer SAR trends .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified aryloxy (e.g., 3-methylphenoxy vs. 3-trifluoromethylphenoxy) or piperazine groups .
  • Activity Testing : Measure potency in functional assays (e.g., cAMP inhibition for GPCR activity) .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes in receptor pockets .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Parameter Screening : Systematically vary reaction time (12–24 hours), temperature (RT vs. reflux), and stoichiometry (1:1 to 1:1.2 ratios) .
  • Analytical Validation : Use HPLC-MS to identify side products (e.g., unreacted starting materials) impacting yields .
  • Reproducibility : Replicate conditions from conflicting studies (e.g., HBTU vs. BOP coupling) and compare purity-adjusted yields .

Advanced: How to assess solubility and formulation stability?

Methodological Answer:

  • Lipophilicity : Measure logP via shake-flask method (expected logP >3 due to trifluoromethyl and phenylethyl groups) .
  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
  • Solid-State Stability : Perform accelerated stability studies (40°C/75% RH) with PXRD to monitor polymorphic changes .

Basic: What techniques ensure compound purity?

Methodological Answer:

  • HPLC : Use C18 columns with mobile phases like methanol/0.1% TFA (retention time 8–12 min) .
  • TLC : Spot development in CH2_2Cl2_2/MeOH (9:1) with UV visualization .
  • Melting Point : Confirm consistency (e.g., 160–190°C for dihydrochloride salts) .

Advanced: How to evaluate metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Use human liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : High-resolution MS/MS to detect oxidative (e.g., piperazine N-oxidation) or hydrolytic metabolites .

Basic: How to elucidate reaction mechanisms for key steps?

Methodological Answer:

  • Kinetic Studies : Use 13^{13}C-labeled reagents to track acyl transfer in coupling reactions .
  • Intermediate Trapping : Quench reactions at intervals (e.g., 2-hour intervals) and isolate intermediates for NMR analysis .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • In Vitro Cytotoxicity : Test in HEK293 or HepG2 cells using MTT assays (IC50_{50} >10 µM desired) .
  • Genotoxicity Screening : Perform Ames tests with S9 metabolic activation .
  • Cardiotoxicity : Patch-clamp assays for hERG channel inhibition (IC50_{50} >30 µM preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.